molecular formula C22H18N2O4 B613524 3-Fmoc-4-diaminobenzoic acid CAS No. 1071446-05-3

3-Fmoc-4-diaminobenzoic acid

Katalognummer B613524
CAS-Nummer: 1071446-05-3
Molekulargewicht: 374,39 g/mole
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fmoc-4-diaminobenzoic acid, also known as Fmoc-DABA, is an organic compound that is widely used in the synthesis of peptides and proteins. It is a key reagent for the synthesis of peptides and proteins, and has been used in many scientific research applications.

Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

Summary of the Application

“3-Fmoc-4-diaminobenzoic acid” is used in the synthesis of preloaded diaminobenzoate resin . This resin is often used in peptide synthesis, a process that is crucial in medicinal chemistry for the development of new drugs .

Methods of Application or Experimental Procedures

A one-step method is used for synthesizing “3-Fmoc-4-diaminobenzoic acid”. The process involves the coupling of free diaminobenzoic acid and Fmoc-amino acids . This method is used to prepare preloaded diaminobenzoate resin .

Results or Outcomes

The coupling of free diaminobenzoic acid and Fmoc-amino acids gave pure products in 40-94% yield without any purification step in addition to precipitation . For the proline residue, crude products were collected and used for solid-phase peptide synthesis to give a moderate yield of a pentapeptide .

Application in Peptide Synthesis

Summary of the Application

“3-Fmoc-4-diaminobenzoic acid” is used in peptide synthesis and organic chemistry research . It serves as an important building block for the modification of peptides and proteins . This compound is commonly utilized in the pharmaceutical industry for drug discovery and development .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of cyclic and disulfide-rich proteins via in situ thioesterification and native chemical ligation . The protocol relies on the linker Di-Fmoc-3,4-diaminobenzoic acid, and demonstrates the use of Gly, Ser, Arg, and Ile as C-terminal amino acids .

Results or Outcomes

The fully deprotected peptide undergoes thiolysis in aqueous buffer, generating the thioester in situ . Ultimately, the head-to-tail cyclized peptide is obtained via native chemical ligation . Two naturally occurring cyclic peptides, the prototypical Möbius cyclotide kalata B1 and SFTI-1 were synthesized efficiently, avoiding potential branching at the diamino linker, using the optimized protocol .

Application in the Synthesis of Schiff Base Derivatives

Summary of the Application

3,4-Diaminobenzoic acid, which can be prepared from “3-Fmoc-4-diaminobenzoic acid”, can be used to prepare Schiff base derivatives .

Methods of Application or Experimental Procedures

Schiff base derivatives are prepared by reacting 3,4-diaminobenzoic acid with substituted aldehydes and their corresponding metal complexes .

Results or Outcomes

The reaction results in the formation of Schiff base derivatives, which have various applications in organic chemistry .

Eigenschaften

IUPAC Name

4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12,23H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLZBKSOHQLVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fmoc-4-diaminobenzoic acid

Citations

For This Compound
25
Citations
JB Blanco-Canosa, PE Dawson - … Chemie (International ed. in …, 2008 - ncbi.nlm.nih.gov
The straightforward C-terminal modification of peptides assembled on a solid support remains a significant challenge in peptide and protein chemistry. In particular, C-terminal thioester …
Number of citations: 549 www.ncbi.nlm.nih.gov
TK Tiefenbrunn, J Blanco‐Canosa… - Peptide Science, 2010 - Wiley Online Library
… After Fmoc removal with 20% 4-methylpiperidine in DMF, (2 × 15 min), 0.20 mmol of 3-Fmoc-4-diaminobenzoic acid was activated with 1 eq 0.2M HBTU/HOBt (1:1) in DMF and 1.5 eq …
Number of citations: 17 onlinelibrary.wiley.com
FJ Ferrer‐Gago, LQ Koh - Peptide Science, 2021 - Wiley Online Library
… [ 13 ] The method starts with the anchoring of the 3-Fmoc-4-diaminobenzoic acid to a resin. … of a Boc group at the ortho-amino of the 3-Fmoc-4-diaminobenzoic acid (Fmoc-Dbz-OH) in …
Number of citations: 1 onlinelibrary.wiley.com
VV Yim, I Kavianinia, AJ Cameron… - Organic & …, 2020 - pubs.rsc.org
Naturally occurring cyclic lipopeptides exhibit a diverse range of biological activities and possess several favourable properties. Chemically synthesising and modifying these natural …
Number of citations: 15 pubs.rsc.org
G Mann, G Satish, R Meledin, GB Vamisetti… - Angewandte …, 2019 - Wiley Online Library
… Analogously, the peptide 5 was prepared on the 3-Fmoc-4-diaminobenzoic acid (Dbz) 59 linker and isolated in 19 % yield (see Figure S12). Next, one-pot ligation-desulfurization 60 …
Number of citations: 47 onlinelibrary.wiley.com
N Lahav, S Rotem‐Bamberger, J Fahoum… - …, 2020 - Wiley Online Library
We describe a molecular characterization of the interaction between the cancer‐related proteins WWOX and p73. This interaction is mediated by the first of two WW domains (WW1) of …
M Baumann - 2012 - munin.uit.no
… with 3-‐Fmoc-4-‐diaminobenzoic acid (Fmoc-‐Dbz). The loading had to be repeated twice over the course of three days and the coupling yield was checked by ninhydrin test. After the …
Number of citations: 2 munin.uit.no
P Gopinath, S Ohayon, M Nawatha, A Brik - Chemical Society Reviews, 2016 - pubs.rsc.org
… One such approach is based on the use of a 3-Fmoc-4-diaminobenzoic acid (Fmoc-DBZ) linker, which can be coupled to the resin and elongated with the target peptide. Once the …
Number of citations: 78 pubs.rsc.org
SJ De Veer, MW Kan, DJ Craik - Chemical reviews, 2019 - ACS Publications
… (449) In this approach, peptides are assembled onto resin bearing an o-aminoanilide linker that is introduced by coupling 3-Fmoc-4-diaminobenzoic acid (Fmoc-Dbz). Prior to cleavage …
Number of citations: 137 pubs.acs.org
PWR Harris, MA Brimble - International Journal of Peptide Research and …, 2012 - Springer
… 3-Fmoc-4-diaminobenzoic acid (Fmoc-Dbz) was synthesized according to Dawson et al. (Blanco-Canosa and Dawson 2008) and coupled to Rink Amide resin using HBTU (4 equiv.), …
Number of citations: 9 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.